molecular formula C5H12ClO2PS B8479588 O-Ethyl S-propyl chlorothiophosphate CAS No. 7651-98-1

O-Ethyl S-propyl chlorothiophosphate

Cat. No.: B8479588
CAS No.: 7651-98-1
M. Wt: 202.64 g/mol
InChI Key: SGPBCSBJSUYISS-UHFFFAOYSA-N
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Description

O-Ethyl S-propyl chlorothiophosphate (CAS 7651-98-1) is a organophosphorus compound of significant interest in chemical synthesis and agrochemical research. It serves as a critical precursor or chemical intermediate in the synthesis of more complex organophosphorus insecticides, such as prothiofos and profenofos . These insecticides are utilized in agricultural research for controlling various pests on crops like cotton, vegetables, and maize . The mechanism of action for the active insecticides derived from this intermediate typically involves the inhibition of the acetylcholinesterase enzyme in target insects, which is a common trait of organophosphorus compounds . Researchers value this chemical for its role in developing and studying novel pest control agents, as well as for metabolic and environmental fate studies. Its molecular formula is C5H12ClO2PS, and it has a molecular weight of 202.639 g/mol . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

7651-98-1

Molecular Formula

C5H12ClO2PS

Molecular Weight

202.64 g/mol

IUPAC Name

1-[chloro(ethoxy)phosphoryl]sulfanylpropane

InChI

InChI=1S/C5H12ClO2PS/c1-3-5-10-9(6,7)8-4-2/h3-5H2,1-2H3

InChI Key

SGPBCSBJSUYISS-UHFFFAOYSA-N

Canonical SMILES

CCCSP(=O)(OCC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares O-ethyl S-propyl chlorothiophosphate with key analogs:

Compound Name CAS RN Molecular Formula Key Substituents Primary Use Toxicity/Metabolism Data
O-Ethyl S-propyl chlorodithiophosphate 4500-58-7 C₅H₁₁ClOPS₂ Cl, ethyl (O), propyl (S) Insecticide intermediate Limited data; structurally similar to ethoprophos
Profenofos 41198-08-7 C₁₁H₁₅BrClO₃PS 4-bromo-2-chlorophenyl (O), ethyl (O), propyl (S) Insecticide, acaricide Metabolizes to 4-bromo-2-chlorophenol
Ethoprophos 13194-48-4 C₈H₁₉O₂PS₂ Ethyl (O), dipropyl (S) Nematicide, insecticide High acute toxicity; metabolizes to O-ethyl S-propyl hydrogen phosphorothioate
Sulprofos 35400-43-2 C₁₂H₁₉O₂PS₃ 4-methylthiophenyl (O), ethyl (O), propyl (S) Insecticide Degrades to sulfoxide/sulfone derivatives
O-Ethyl methylphosphonochloridothioate 2524-16-5 C₃H₈ClOPS Methyl (P=O), ethyl (O), Cl Chemical intermediate Reacts with nucleophiles; high electrophilicity
Key Observations:

Substituent Impact: Profenofos contains a bromo-chlorophenyl group, enhancing its bioactivity against resistant pests like Spodoptera spp. . Ethoprophos lacks aromatic substituents, making it less persistent in soil compared to profenofos . O-Ethyl S-propyl chlorodithiophosphate’s chlorine atom increases its electrophilic reactivity, facilitating covalent binding to acetylcholinesterase .

Metabolic Pathways: Profenofos undergoes CYP450-mediated oxidation, producing neurotoxic oxon derivatives and the biomarker 4-bromo-2-chlorophenol . Ethoprophos degrades to O-ethyl S-propyl hydrogen phosphorothioate, a metabolite detected in rat urine with 33–41% excretion within 6 hours .

Analytical and Environmental Behavior

  • Chiral Separation: Enantiomers of organophosphates like profenofos are resolved using chiral HPLC columns (e.g., Chiralcel OD), critical for assessing stereospecific toxicity .
  • Photodegradation: Profenofos accelerates the breakdown of chlorothalonil under UV light, generating hydroxyl radicals and products like 2-chloro-4-bromophenol .
  • Environmental Persistence : Sulprofos exhibits moderate soil adsorption (log Koc = 3.2), while ethoprophos’s shorter half-life (<7 days) reduces bioaccumulation risks .

Toxicity and Regulatory Status

Compound Acute Oral LD₅₀ (Rat) WHO Classification Regulatory Notes
O-Ethyl S-propyl chlorodithiophosphate Not available Unclassified Limited commercial use; restricted in EU
Profenofos 358 mg/kg (rat) II (Moderately hazardous) Banned in the EU due to neurotoxicity
Ethoprophos 34 mg/kg (rat) Ib (Highly hazardous) Restricted in the U.S. for groundwater risks

Preparation Methods

Catalytic Synthesis of Thiophosphoryl Chloride

In a patented process, PCl₃ reacts with molten sulfur at 100–150°C in the presence of tributylamine as a catalyst. The exothermic reaction achieves >95% conversion within 60 minutes, yielding high-purity PSCl₃ (99.7%) after distillation. Key parameters include:

ParameterValue
Temperature120–150°C
Catalyst Loading3–5 wt% tributylamine
Reaction Time30–60 minutes
Distillation Cut120–127°C (atmospheric)

This method minimizes byproducts like PCl₅ and ensures recyclability of the catalyst-rich distillation heel.

Stepwise Alkylation of Thiophosphoryl Chloride

O-Ethyl S-propyl chlorothiophosphate is synthesized via sequential nucleophilic substitutions on PSCl₃. The process involves two distinct alkylation steps:

Ethylation at Oxygen Center

PSCl₃ undergoes O-ethylation using ethanol under low-temperature conditions (−10 to 0°C) to form O-ethyl dichlorothiophosphate (Cl₂P(S)OEt). The reaction is conducted in a continuous stirred-tank reactor (CSTR) to maintain temperature control and prevent side reactions:

PSCl3+EtOH5CCl2P(S)OEt+HCl\text{PSCl}3 + \text{EtOH} \xrightarrow{-5^\circ \text{C}} \text{Cl}2\text{P(S)OEt} + \text{HCl} \uparrow

Ethanol is introduced at a molar ratio of 1:1 to PSCl₃, with residence times of 3–5 hours ensuring >90% conversion.

Propylation at Sulfur Center

The intermediate Cl₂P(S)OEt reacts with propanethiol (PrSH) in the presence of a base (e.g., NaOH) to install the S-propyl group:

Cl2P(S)OEt+PrSHNaOHClP(S)(OEt)SPr+NaCl+H2O\text{Cl}2\text{P(S)OEt} + \text{PrSH} \xrightarrow{\text{NaOH}} \text{ClP(S)(OEt)SPr} + \text{NaCl} + \text{H}2\text{O}

This step is performed at −5°C to suppress thiol oxidation and requires stoichiometric base to neutralize HCl.

Continuous vs. Batch Process Optimization

Industrial-scale production favors continuous processes for enhanced yield and safety. A case study demonstrated:

Continuous Process

  • Reactor Type : Cascaded CSTRs

  • Throughput : 1,309 kg/h PSCl₃

  • Yield : 88–92%

  • Advantages: Reduced thermal degradation, consistent product quality.

Batch Process

  • Reactor Type : Jacketed batch reactor

  • Cycle Time : 8–12 hours

  • Yield : 85–89%

  • Drawbacks: Higher risk of exothermic runaway.

Purification and Isolation

Crude O-ethyl S-propyl chlorothiophosphate is purified via:

  • Solvent Extraction : Dichloromethane or ethyl acetate removes unreacted thiols and salts.

  • Vacuum Distillation : Isolates the product at 80–85°C (10 mmHg), achieving >98% purity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing O-ethyl S-propyl chlorothiophosphate with high purity?

  • Methodological Answer : Synthesis typically involves reacting ethyl dichlorophosphate with propanethiol under anhydrous conditions. A Schlenk line or inert atmosphere (e.g., nitrogen) is critical to avoid hydrolysis. The reaction is carried out in a non-polar solvent (e.g., dichloromethane) with a base like triethylamine to neutralize HCl byproducts. Purification is achieved via fractional distillation under reduced pressure (20–30 mmHg) or column chromatography using silica gel and hexane/ethyl acetate gradients. Purity can be confirmed by gas chromatography (GC) or 31P NMR spectroscopy .

Q. How can O-ethyl S-propyl chlorothiophosphate be characterized using spectroscopic techniques?

  • Methodological Answer :

  • 31P NMR : A singlet near 55–60 ppm confirms the thiophosphoryl chloride structure.
  • 1H/13C NMR : Ethyl group protons appear as a triplet (δ ~1.3–1.5 ppm) and quartet (δ ~4.1–4.3 ppm), while propylthiol protons show a multiplet (δ ~1.0–1.2 ppm for CH2 and δ ~2.5–2.7 ppm for SCH2).
  • IR Spectroscopy : Peaks at 650–750 cm⁻¹ (P=S stretch) and 500–600 cm⁻¹ (P-Cl stretch) are diagnostic.
  • High-Resolution Mass Spectrometry (HRMS) : The molecular ion [M+H]+ should match the theoretical mass (C5H12ClOPS: ~186.5 g/mol) .

Q. What safety protocols are essential for handling O-ethyl S-propyl chlorothiophosphate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to prevent inhalation.
  • Storage : Store in amber glass bottles under nitrogen at –20°C to prevent hydrolysis.
  • Spill Management : Neutralize spills with alkaline solutions (e.g., 10% sodium bicarbonate) and adsorb with vermiculite.
  • Disposal : Follow hazardous waste regulations, including incineration or hydrolysis under basic conditions .

Advanced Research Questions

Q. How can researchers resolve enantiomers of O-ethyl S-propyl chlorothiophosphate and determine their absolute configurations?

  • Methodological Answer : Enantiomers are resolved using chiral HPLC columns (e.g., Chiralcel OD or Chiralpak AD). Derivatization with chiral agents like (R)- or (S)-1-phenylethylamine enhances separation efficiency. Circular dichroism (CD) spectroscopy or X-ray crystallography of diastereomeric salts (e.g., with tartaric acid derivatives) can determine absolute configurations. Computational methods (DFT calculations) may also predict enantiomeric stability .

Q. What are the primary degradation pathways of O-ethyl S-propyl chlorothiophosphate in environmental matrices?

  • Methodological Answer :

  • Hydrolysis : Under alkaline conditions (pH >9), the P-Cl bond hydrolyzes to form O-ethyl S-propyl hydrogen phosphorothioate. LC-MS/MS with electrospray ionization (ESI) detects these metabolites (m/z 169 for [M-H]−).
  • Microbial Degradation : Soil or bacterial consortia (e.g., Pseudomonas spp.) cleave the S-propyl group, yielding ethyl phosphate and propylthiol. GC-MS with headspace analysis identifies volatile sulfur byproducts (e.g., dipropyl disulfide) .

Q. How does O-ethyl S-propyl chlorothiophosphate interact with acetylcholinesterase (AChE) in mechanistic studies?

  • Methodological Answer : The compound acts as an AChE inhibitor by phosphorylating the serine residue in the enzyme’s active site. Kinetic assays (Ellman’s method) quantify inhibition rates (IC50 values). Crystallography or molecular docking studies (using software like AutoDock Vina) reveal binding interactions. Mutagenesis (e.g., S200A mutants) confirms the role of specific residues .

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